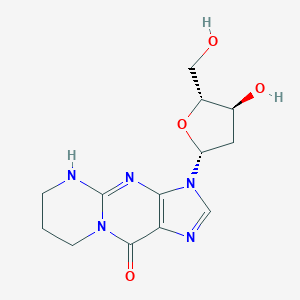

1,N(2)-Propanodeoxyguanosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1, N2-Propanodeoxyguanosine belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. 1, N2-Propanodeoxyguanosine is soluble (in water) and a very weakly acidic compound (based on its pKa).

Wissenschaftliche Forschungsanwendungen

Detection and Formation

Detection Methods : PdG adducts have been detected in DNA samples using specific methods like 32P-postlabeling, demonstrating their formation in vivo. For instance, Chung, Young, and Hecht (1989) developed a specific 32P-postlabeling method to detect these adducts in rats and mice treated with certain chemicals, highlighting the method's sensitivity and specificity (Chung, Young, & Hecht, 1989).

Formation from Lipid Peroxidation : Chung et al. (1999) and Pan & Chung (2002) found that PdG adducts are formed from the oxidation of polyunsaturated fatty acids, indicating a link to lipid peroxidation and oxidative stress (Chung et al., 1999), (Pan & Chung, 2002).

Implications in DNA Structure and Mutagenesis

DNA Structural Effects : Investigations into how PdG interacts with DNA have revealed insights into DNA structure and mutagenesis. For instance, Marinelli et al. (1990) explored the synthesis of PdG and its incorporation into oligodeoxynucleotides as a model for exocyclic acrolein-DNA adducts, providing a basis for understanding the mutagenicity of these adducts (Marinelli et al., 1990).

Translesion DNA Synthesis : Studies on how DNA polymerases bypass PdG adducts have shown that these lesions can lead to mutations. For example, Wang et al. (2008) investigated how the Sulfolobus solfataricus DNA polymerase IV incorporates nucleotides opposite PdG adducts, shedding light on potential frameshift mutations (Wang et al., 2008).

Role in Carcinogenesis : The involvement of PdG adducts in carcinogenesis has been speculated upon, as their formation is linked to oxidative stress and mutagenicity. Chung et al. (2000) provided evidence of endogenously formed PdG adducts in human and rodent tissues, hinting at their potential role in carcinogenic processes (Chung et al., 2000).

Environmental and Endogenous Mutagen Acrolein : The interaction between acrolein, an environmental and endogenous mutagen, and DNA leading to PdG adducts has been explored in depth. This adds to the understanding of how external factors contribute to DNA adduct formation and subsequent cellular damage.

Biomarker Potential : Given its formation due to oxidation of polyunsaturated fatty acids, PdG adducts could potentially serve as biomarkers for oxidative stress and the extent of oxidative DNA damage, as indicated in some studies.

Eigenschaften

CAS-Nummer |

120667-07-4 |

|---|---|

Molekularformel |

C13H17N5O4 |

Molekulargewicht |

307.31 g/mol |

IUPAC-Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |

InChI |

InChI=1S/C13H17N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h6-9,19-20H,1-5H2,(H,14,16)/t7-,8+,9+/m0/s1 |

InChI-Schlüssel |

HGYWFMCWAWUWRE-DJLDLDEBSA-N |

Isomerische SMILES |

C1CNC2=NC3=C(C(=O)N2C1)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |

SMILES |

C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |

Kanonische SMILES |

C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |

| 120667-07-4 | |

Synonyme |

1,N(2)-propanodeoxyguanosine |

Herkunft des Produkts |

United States |

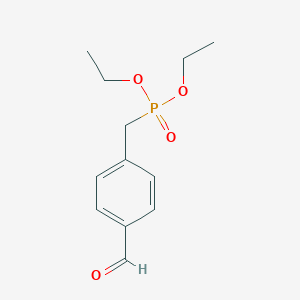

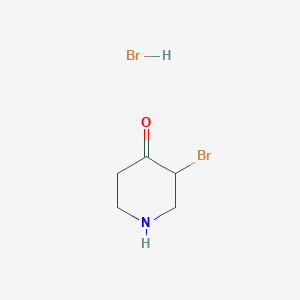

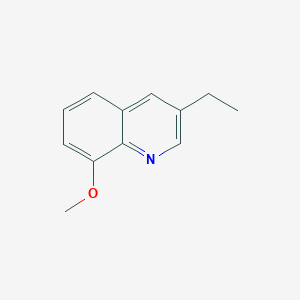

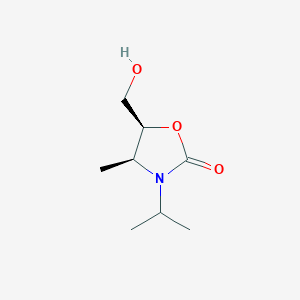

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)